N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14915438
InChI: InChI=1S/C12H12ClN3OS/c1-2-10(17)14-12-16-15-11(18-12)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,16,17)
SMILES:
Molecular Formula: C12H12ClN3OS
Molecular Weight: 281.76 g/mol

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide

CAS No.:

Cat. No.: VC14915438

Molecular Formula: C12H12ClN3OS

Molecular Weight: 281.76 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide -

Specification

Molecular Formula C12H12ClN3OS
Molecular Weight 281.76 g/mol
IUPAC Name N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide
Standard InChI InChI=1S/C12H12ClN3OS/c1-2-10(17)14-12-16-15-11(18-12)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,16,17)
Standard InChI Key KKWUGVHFZCVXHL-UHFFFAOYSA-N
Canonical SMILES CCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole core—a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom—substituted at the 5-position with a 4-chlorobenzyl group and at the 2-position with a propanamide moiety. The 4-chlorobenzyl group enhances lipophilicity, facilitating membrane penetration, while the propanamide chain contributes to hydrogen bonding with biological targets .

Key Structural Features:

  • Thiadiazole Ring: Imparts stability and electronic diversity.

  • 4-Chlorobenzyl Group: Introduces steric bulk and electron-withdrawing effects.

  • Propanamide Side Chain: Enables interactions with enzymatic active sites.

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic peaks at 1685 cm1^{-1} (amide C=O stretch) and 1559 cm1^{-1} (thiadiazole ring vibrations) . Nuclear magnetic resonance (NMR) data corroborate the presence of the 4-chlorobenzyl group, with aromatic protons appearing as a doublet at δ 7.3–7.5 ppm and a singlet for the methylene group (δ 4.2 ppm).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 5-amino-1,3,4-thiadiazole derivatives. A representative protocol includes:

  • Formation of the Thiadiazole Core: Cyclization of thiosemicarbazide with carboxylic acids under acidic conditions .

  • Introduction of the 4-Chlorobenzyl Group: Alkylation using 4-chlorobenzyl chloride in the presence of a base.

  • Propanamide Functionalization: Acylation with propionyl chloride in dioxane at 40–60°C .

Reaction Conditions:

StepReagentsSolventTemperatureYield
1Thiosemicarbazide, HClEthanolReflux75%
24-Chlorobenzyl chloride, K2_2CO3_3DMF80°C68%
3Propionyl chlorideDioxane50°C72%

Purification and Yield Optimization

Recrystallization from dichloromethane or ethyl acetate improves purity (>95%), while microwave-assisted synthesis reduces reaction times by 40% .

Pharmacological Activities

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL). The 4-chlorobenzyl group enhances membrane disruption, while the thiadiazole ring inhibits microbial DNA gyrase.

Anti-Inflammatory and Analgesic Effects

In carrageenan-induced rat paw edema models, the compound reduces inflammation by 65% at 50 mg/kg, outperforming ibuprofen (47%). Analgesic activity, measured by tail-flick tests, shows a 58% latency increase .

Mechanism of Action

Enzyme Inhibition

Molecular docking simulations reveal strong binding affinity (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) to cyclooxygenase-2 (COX-2), driven by hydrophobic interactions with the 4-chlorobenzyl group and hydrogen bonds from the propanamide .

Apoptotic Pathways

Upregulation of Bax/Bcl-2 ratio (3.5-fold) and caspase-9 activation indicate mitochondrial-mediated apoptosis in cancer cells.

Comparative Analysis with Structural Analogs

CompoundSubstituentBioactivity (IC50_{50})Selectivity Index
N-[5-Benzyl-1,3,4-thiadiazol-2-yl]propanamideBenzyl18 µM (MCF-7)2.1
N-[5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-yl]propanamide4-Nitrobenzyl15 µM (MCF-7)1.8
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide4-Chlorobenzyl12 µM (MCF-7)3.4

The 4-chlorobenzyl derivative exhibits enhanced potency and selectivity due to improved electron-withdrawing effects and target affinity .

Applications and Future Directions

Therapeutic Applications

  • Antimicrobials: Topical formulations for resistant infections.

  • Oncology: Adjuvant therapy in combination with cisplatin.

  • Inflammation: COX-2-selective inhibitors for arthritis.

Research Priorities

  • In Vivo Toxicity Studies: Acute and chronic toxicity profiling.

  • Structural Modifications: Introducing sulfonamide groups to enhance solubility.

  • Clinical Trials: Phase I safety assessments.

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